

Preparation of Nifedipine-Hydrochloride Oral Suspension for Preclinical Research

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Compound of Interest

Compound Name: Nifedipine-hydrochloride

Cat. No.: B1604785

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Application Note

Introduction

Nifedipine, a dihydropyridine calcium channel blocker, is widely utilized in the management of hypertension and angina pectoris.[1][2] Due to its poor aqueous solubility, developing a stable and homogenous oral suspension is crucial for accurate dosing in preclinical studies.[1][2][3] This document provides detailed protocols for the preparation, quality control, and stability assessment of a **nifedipine-hydrochloride** oral suspension suitable for research purposes. The formulation is designed to be straightforward, ensuring dose uniformity and stability for the duration of typical preclinical experiments.

Core Concepts

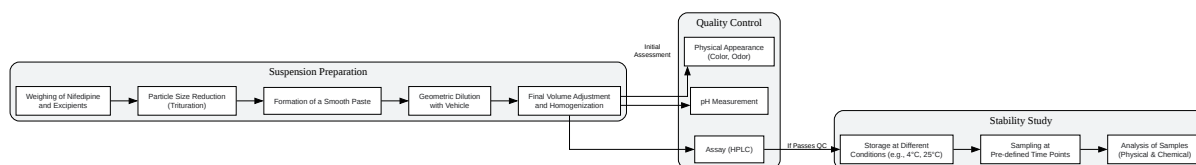
The formulation of a nifedipine oral suspension hinges on several key principles to overcome its poor water solubility and ensure stability:

- **Particle Size Reduction:** Decreasing the particle size of the active pharmaceutical ingredient (API) increases the surface area available for dissolution, which can enhance solubility and bioavailability.[2]
- **Suspending Agents:** The use of viscosity-enhancing agents is critical to prevent the rapid sedimentation of insoluble drug particles, ensuring a uniform dispersion and accurate dosing.

- **Light Protection:** Nifedipine is highly sensitive to light and can degrade rapidly upon exposure.[4][5][6] Therefore, all preparation steps and storage should be conducted under subdued light conditions, and light-resistant containers are mandatory.
- **Stability Indicating Assays:** A validated analytical method, such as High-Performance Liquid Chromatography (HPLC), is essential to accurately quantify the drug concentration and detect any degradation products, ensuring the suspension's chemical stability over time.[4][7][8]

Experimental Workflow

The overall process for preparing and validating a nifedipine oral suspension for preclinical use involves several distinct stages, from initial formulation to final stability assessment.



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Caption: Experimental workflow for nifedipine oral suspension preparation and validation.

Data Presentation

Table 1: Example Formulations for Nifedipine Oral Suspension

Formulation ID	Nifedipine Concentration (mg/mL)	Suspending Vehicle	Key Features	Reference
F1	4	Ora Plus:Ora Sweet (1:1)	Good stability at both 4°C and 25°C for up to 3 months.	[7]
F2	4	1% Methylcellulose: Simple Syrup NF (1:13)	Stable at 4°C and 25°C for up to 3 months.	[7]
F3	1	1.0% Hypromellose solution	Stable for at least 28 days when protected from light.	[4]
F4	4	SyrSpend SF PH4 Cherry Flavored	Stable for up to 92 days at room temperature or refrigerated.	[9]
F5	10	Polyethylene glycol 400, glycerin, peppermint oil	Stable for at least 35 days at 22-25°C in amber glass bottles.	[10][11]

Table 2: Stability of Nifedipine in Various Oral Suspension Formulations

Formulation Vehicle	Concentration (mg/mL)	Storage Temperature (°C)	Duration	Remaining Nifedipine (%)	Reference
Ora Plus:Ora Sweet (1:1)	4	4	91 days	~100%	[7]
Ora Plus:Ora Sweet (1:1)	4	25	91 days	98.9% ± 2.36%	[7]
1% Methylcellulose:Simple Syrup	4	4	91 days	~100%	[7]
1% Methylcellulose:Simple Syrup	4	25	91 days	97.4% ± 2.48%	[7]
1.0% Hypromellose	1	6 and 22 (light-protected)	28 days	>90%	[4]
SyrSpend SF PH4 Cherry	4	Room Temperature	92 days	94.03%	[9]
SyrSpend SF PH4 Cherry	4	Refrigerated	92 days	90.83%	[9]

Experimental Protocols

Protocol 1: Preparation of Nifedipine Oral Suspension (4 mg/mL) using Ora Plus:Ora Sweet

This protocol is adapted from a published stability study and provides a reliable method for preparing a 4 mg/mL nifedipine suspension.[7]

Materials:

- Nifedipine powder, USP grade
- Ora-Plus®
- Ora-Sweet®
- Mortar and pestle
- Graduated cylinders
- Amber plastic or glass bottles with child-resistant caps
- Electronic balance
- Spatulas

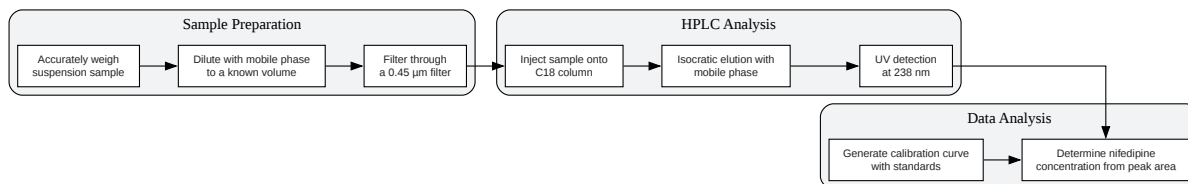
Procedure:

- Work in subdued light: Nifedipine is sensitive to light, so perform all steps away from direct sunlight or under yellow light.^{[9][12]}
- Calculate Ingredients: Determine the total volume of suspension required and calculate the necessary amounts of nifedipine, Ora-Plus®, and Ora-Sweet®. For example, to prepare 100 mL of a 4 mg/mL suspension, you will need 400 mg of nifedipine powder.
- Weigh Nifedipine: Accurately weigh 400 mg of nifedipine powder using an electronic balance.
- Trituration: Place the nifedipine powder in a mortar and triturate to a fine, uniform powder. This step is crucial for ensuring a smooth suspension.
- Form a Paste: Add a small amount of Ora-Plus® (approximately 5-10 mL) to the mortar and levigate the nifedipine powder to form a smooth, uniform paste.
- Geometric Dilution: Gradually add the remaining Ora-Plus® (to a total of 50 mL for a 1:1 mixture) in portions, mixing well after each addition to maintain a homogenous dispersion.
- Add Sweetener and Diluent: Transfer the mixture to a calibrated graduated cylinder. Add Ora-Sweet® (50 mL) to the suspension.

- Final Volume: Adjust the total volume to 100 mL with Ora-Sweet® if necessary.
- Homogenize: Securely cap the container and shake vigorously for at least 30 seconds to ensure thorough mixing.
- Packaging and Labeling: Transfer the final suspension into amber, light-resistant bottles. The label should include "Nifedipine 4 mg/mL Oral Suspension," "Shake Well Before Use," "Protect from Light," the preparation date, and a beyond-use date.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Nifedipine Quantification

This protocol outlines a stability-indicating HPLC method for the determination of nifedipine concentration in the prepared oral suspension.



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Caption: Workflow for HPLC analysis of nifedipine oral suspension.

Materials and Equipment:

- HPLC system with UV detector
- C18 analytical column (e.g., 250 x 4.6 mm, 5 µm)[8]
- Methanol, HPLC grade

- Water, HPLC grade
- Orthophosphoric acid
- Nifedipine reference standard
- Volumetric flasks, pipettes, and syringes
- 0.45 μm syringe filters

Chromatographic Conditions:

- Mobile Phase: Methanol:Water (70:30 v/v), pH adjusted to 3.0 with orthophosphoric acid.[8]
- Flow Rate: 1.2 mL/min.[8]
- Detection Wavelength: 238 nm.[1][8]
- Injection Volume: 20 μL
- Column Temperature: Ambient
- Retention Time: Approximately 3.4 minutes for nifedipine.[8]

Procedure:

- Standard Solution Preparation: Prepare a stock solution of nifedipine reference standard in the mobile phase (e.g., 100 $\mu\text{g}/\text{mL}$). From this stock, prepare a series of working standards (e.g., 5, 10, 20, 30, 40 $\mu\text{g}/\text{mL}$) to generate a calibration curve.[8]
- Sample Preparation:
 - Shake the nifedipine oral suspension vigorously for 1 minute.
 - Accurately transfer an aliquot of the suspension (e.g., 1 mL of a 4 mg/mL suspension) into a volumetric flask (e.g., 100 mL).
 - Dilute to volume with the mobile phase to obtain a theoretical concentration within the calibration range (e.g., 40 $\mu\text{g}/\text{mL}$).

- Mix thoroughly and filter an aliquot through a 0.45 µm syringe filter before injection.
- Analysis:
 - Inject the standard solutions to establish the calibration curve.
 - Inject the prepared sample solutions.
 - Quantify the nifedipine concentration in the samples by comparing the peak area with the calibration curve.

Protocol 3: Stability Study of Nifedipine Oral Suspension

This protocol describes a method to assess the chemical and physical stability of the prepared suspension over time.

Procedure:

- Preparation and Packaging: Prepare a batch of nifedipine oral suspension as described in Protocol 1. Aliquot the suspension into multiple amber, light-resistant containers, corresponding to the number of time points and storage conditions.
- Storage Conditions: Store the containers at controlled temperature conditions, for example:
 - Refrigerated: 4°C^[7]
 - Room Temperature: 25°C^[7]
- Time Points: Designate specific time points for analysis, such as Day 0, 7, 14, 28, 42, 56, 70, and 91.^[7]
- Sampling and Analysis: At each time point, retrieve a container from each storage condition.
 - Physical Evaluation: Visually inspect for any changes in color, odor, caking, or ease of resuspension. Measure the pH of the suspension.

- Chemical Analysis: Determine the nifedipine concentration using the validated HPLC method described in Protocol 2.
- Data Evaluation: The suspension is considered stable if the nifedipine concentration remains above 90% of the initial (Day 0) concentration, and there are no significant changes in physical appearance or pH.[4][10][11]

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